

In-Depth Technical Guide to the Safety Data of tert-Amylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **tert-Amylamine**

Cat. No.: **B128125**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data for **tert-Amylamine** (CAS No. 594-39-8), a crucial reagent in various chemical syntheses. The information is compiled and presented to meet the needs of laboratory and drug development professionals, emphasizing quantitative data, detailed experimental protocols, and clear visual workflows for safety procedures.

Chemical Identification and Physical Properties

tert-Amylamine, also known as 1,1-Dimethylpropylamine or tert-Pentylamine, is a primary aliphatic amine. Its fundamental properties are summarized below.

Property	Value	Reference
Molecular Formula	$C_5H_{13}N$	
Molecular Weight	87.16 g/mol	
CAS Number	594-39-8	
Appearance	Colorless to light yellow liquid	
Odor	Amine-like	
Boiling Point	77 °C (lit.)	
Melting Point	-105 °C	
Flash Point	-1 °C (30.2 °F) - closed cup	
Density	0.746 g/mL at 25 °C (lit.)	
Refractive Index	$n_{20/D}$ 1.3996 (lit.)	
Water Solubility	Soluble	
Vapor Density	2.5 (Air = 1.0)	

Hazard Identification and Classification

tert-Amylamine is classified as a hazardous substance due to its flammability, acute toxicity, and corrosive nature.

Hazard Classification	Code	Description
Flammable Liquids	Category 2	Highly flammable liquid and vapor.
Acute Toxicity, Oral	Category 3	Toxic if swallowed.
Skin Corrosion/Irritation	Category 1B	Causes severe skin burns and eye damage.
Serious Eye Damage/Eye Irritation	Category 1	Causes serious eye damage.

GHS Hazard Statements: H225, H301, H314.

Signal Word: Danger.

NFPA 704 Rating (Estimated)

While a specific NFPA 704 diamond for **tert-Amylamine** is not readily available, a rating can be estimated based on the data for the closely related and structurally similar compound, tert-Butylamine.

- Health (Blue): 3 - Can cause serious or permanent injury.
- Flammability (Red): 3 - Can be ignited under almost all ambient temperature conditions.
- Instability/Reactivity (Yellow): 0 - Normally stable, even under fire conditions.
- Special (White): None

Toxicological Data

Precise LD50 and LC50 values for **tert-Amylamine** are not consistently reported across publicly available safety data sheets. However, data for the analogous compound, tert-Butylamine, provides valuable insight into its potential toxicity.

Toxicity Data (for tert-Butylamine)	Value	Species	Method
LD50 Oral	464 mg/kg	Rat (male and female)	OECD Test Guideline 401
LC50 Inhalation	3.8 mg/L	Rat (male)	4 h exposure (ECHA)
Skin Corrosion	Corrosive	Rabbit	3 minutes or less of exposure (OECD Test Guideline 404)
Serious Eye Damage	Risk of serious damage	Rabbit	(ECHA)

Experimental Protocols

Determination of Flash Point (Based on ASTM D56)

The flash point of a volatile liquid like **tert-Amylamine** is a critical indicator of its flammability.

The Tag Closed-Cup method (ASTM D56) is a standard procedure for liquids with low viscosity.

Methodology:

- Apparatus: A Tag Closed-Cup Tester is required.
- Sample Preparation: A 50 mL sample of **tert-Amylamine** is placed in the test cup. If necessary, the sample is pre-cooled to at least 10°C below the expected flash point.
- Heating: The sample is heated at a slow, constant rate. For expected flash points below 60°C, the heating rate is approximately 1°C/min.
- Ignition Source Application: An ignition source (a small flame) is applied at specified temperature intervals as the liquid heats up.
- Flash Point Determination: The flash point is the lowest temperature at which the application of the ignition source causes the vapor above the liquid to ignite with a distinct flash inside the cup.

Assessment of Skin Corrosion (Based on OECD 431)

The skin corrosive potential of **tert-Amylamine** is determined by its ability to cause irreversible skin damage. The in vitro Reconstructed Human Epidermis (RhE) test method (OECD 431) is a non-animal alternative for this assessment.

Methodology:

- Test System: A three-dimensional Reconstructed Human Epidermis (RhE) model is used. This model mimics the upper layers of human skin.
- Application of Substance: A defined amount of **tert-Amylamine** is applied topically to the surface of the RhE tissue.

- **Exposure and Incubation:** The tissue is exposed to the chemical for specific time points (e.g., 3 minutes and 1 hour). Following exposure, the chemical is removed, and the tissue is incubated.
- **Cell Viability Measurement:** Cell viability is quantitatively measured using a cell viability assay, typically the MTT assay. In this assay, viable cells convert the MTT reagent into a colored formazan product, which is then extracted and measured spectrophotometrically.
- **Classification:** The chemical is classified as corrosive if the cell viability falls below certain thresholds at the specified time points.

Handling, Storage, and Emergency Procedures

Personal Protective Equipment (PPE) and Handling Workflow

Due to its high flammability and corrosivity, stringent safety measures are required when handling **tert-Amylamine**.

Caption: Personal Protective Equipment and Handling Workflow for **tert-Amylamine**.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure to **tert-Amylamine**.

Caption: First Aid Workflow for Exposure to **tert-Amylamine**.

Spill Response Procedure

A prompt and systematic approach is necessary to manage spills of **tert-Amylamine** safely.

Caption: Spill Response Workflow for **tert-Amylamine**.

Stability and Reactivity

- **Reactivity:** Vapors may form explosive mixtures with air.
- **Chemical Stability:** Stable under recommended storage conditions.

- Possibility of Hazardous Reactions: Violent reactions can occur with oxidizing agents, acids, anhydrides, and nitriles. Contact with nitrites or nitric acid may form carcinogenic nitrosamines.
- Conditions to Avoid: Heat, flames, sparks, and ignition sources.
- Incompatible Materials: Strong oxidizing agents, acids, copper, zinc, and their alloys.
- Hazardous Decomposition Products: In the event of a fire, hazardous decomposition products include carbon oxides (CO, CO₂) and nitrogen oxides (NO_x).

Disposal Considerations

Dispose of **tert-Amylamine** and any contaminated materials in accordance with all applicable federal, state, and local regulations. It should be treated as hazardous waste. Do not allow the chemical to enter drains or waterways.

This technical guide is intended to provide detailed safety information for trained professionals. Always refer to the most current and complete Safety Data Sheet (SDS) provided by the supplier before handling **tert-Amylamine**.

- To cite this document: BenchChem. [In-Depth Technical Guide to the Safety Data of **tert-Amylamine**]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b128125#tert-amylamine-safety-data-sheet-sds\]](https://www.benchchem.com/product/b128125#tert-amylamine-safety-data-sheet-sds)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com